molecular formula C15H15N3O2S B5549840 N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide

Cat. No.: B5549840
M. Wt: 301.4 g/mol
InChI Key: ALQYBMCOAPVMSK-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.08849790 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : N'-(4-Methoxybenzylidene)-2-(2-pyridinylthio)acetohydrazide derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. Such compounds have been synthesized and evaluated for their antimicrobial properties in comparison to standard antibiotics (Amr et al., 2016).

Nonlinear Optical Properties

  • Nonlinear Optical Studies : Hydrazones, including this compound derivatives, show potential in nonlinear optical applications. Investigations into their third-order nonlinear optical properties using techniques like single-beam z-scan with nanosecond laser pulses have indicated their suitability for optical device applications like optical limiters and switches (Naseema et al., 2010).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Studies on the adsorption behavior and inhibition mechanism of this compound derivatives on mild steel in hydrochloric acid have been conducted. These compounds are effective corrosion inhibitors, forming a stable adsorption layer on carbon steel and protecting it from corrosion (Cong et al., 2015).

Lipase and α-Glucosidase Inhibition

  • Inhibition of Lipase and α-Glucosidase : Research on novel heterocyclic compounds derived from this compound has shown significant lipase and α-glucosidase inhibitory activities. This makes them potential candidates for therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Supramolecular Architectures and Hydrogen Bonding

  • Supramolecular Architecture and Hydrogen Bonding : Novel pyridine-based hydrazone derivatives of this compound exhibit unique supramolecular architectures due to hydrogen bonding. This study provides insights into their structural stabilization and potential applications in materials architecture (Khalid et al., 2021).

Properties

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-7-5-12(6-8-13)10-17-18-14(19)11-21-15-4-2-3-9-16-15/h2-10H,11H2,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQYBMCOAPVMSK-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.